molecular formula C6H7F2NOS B6180824 [2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]methanol CAS No. 2613383-82-5

[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]methanol

Cat. No.: B6180824
CAS No.: 2613383-82-5
M. Wt: 179.19 g/mol
InChI Key: BJJIRUGUVHWOKD-UHFFFAOYSA-N
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Description

[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]methanol is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound features a thiazole ring substituted with a difluoroethyl group and a methanol group, making it a unique structure with intriguing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]methanol typically involves the introduction of the difluoroethyl group onto the thiazole ring. One common method is the reaction of thiazole derivatives with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can modify the thiazole ring or the difluoroethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce different functional groups onto the thiazole ring.

Scientific Research Applications

[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]methanol exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    [2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol: A similar compound with a different substitution pattern on the thiazole ring.

    [2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]ethanol: A compound with an ethanol group instead of methanol.

Uniqueness

The unique combination of the difluoroethyl group and the thiazole ring in [2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]methanol imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]methanol involves the reaction of 2-bromo-1,1-difluoroethane with 2-amino-1,3-thiazole followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "2-bromo-1,1-difluoroethane", "2-amino-1,3-thiazole", "Sodium borohydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-amino-1,3-thiazole (1.0 g, 10.8 mmol) in methanol (10 mL) and add hydrochloric acid (1.0 mL, 12 M).", "Step 2: Add 2-bromo-1,1-difluoroethane (1.5 g, 10.8 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add diethyl ether (20 mL) to the reaction mixture and extract the product.", "Step 4: Wash the organic layer with sodium hydroxide solution (10%) and water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Dissolve the resulting intermediate in methanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture.", "Step 7: Stir the reaction mixture at room temperature for 24 hours.", "Step 8: Quench the reaction with water and extract the product with diethyl ether.", "Step 9: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 10: Evaporate the solvent under reduced pressure to obtain the final product [2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]methanol." ] }

CAS No.

2613383-82-5

Molecular Formula

C6H7F2NOS

Molecular Weight

179.19 g/mol

IUPAC Name

[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C6H7F2NOS/c1-6(7,8)5-9-2-4(3-10)11-5/h2,10H,3H2,1H3

InChI Key

BJJIRUGUVHWOKD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)CO)(F)F

Purity

95

Origin of Product

United States

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